molecular formula C14H12FNO3S B2871984 4-(4-Acetamidophenyl)benzenesulfonyl fluoride CAS No. 2137899-02-4

4-(4-Acetamidophenyl)benzenesulfonyl fluoride

Cat. No.: B2871984
CAS No.: 2137899-02-4
M. Wt: 293.31
InChI Key: BLLHXBOTMIQTKH-UHFFFAOYSA-N
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Description

4-(4-Acetamidophenyl)benzenesulfonyl fluoride (CAS 2137899-02-4) is a chemical reagent characterized by a benzenesulfonyl fluoride core substituted with a 4-acetamidophenyl group, and a molecular weight of 293.32 g/mol . This structural features an acetamido group (-NHCOCH₃) at the para position, which may confer enhanced stability, membrane permeability, or altered enzyme-binding specificity compared to analogs with different substituents . In scientific research, this compound is primarily valued as a reagent for the synthesis of sulfonamides and other sulfonyl derivatives in chemistry applications . In biology, it is employed in the study of enzyme inhibition, particularly for serine proteases . The mechanism of action involves the sulfonyl fluoride group reacting with the serine residue in the active site of the enzyme, forming a covalent bond and thereby irreversibly inhibiting the enzyme's activity . This compound is For Research Use Only. It is not intended for human or veterinary diagnostics or therapeutics .

Properties

IUPAC Name

4-(4-acetamidophenyl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S/c1-10(17)16-13-6-2-11(3-7-13)12-4-8-14(9-5-12)20(15,18)19/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLHXBOTMIQTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetamidophenyl)benzenesulfonyl fluoride typically involves the reaction of 4-acetamidophenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-acetamidophenol is replaced by the benzenesulfonyl group, forming the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetamidophenyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Acetamidophenyl)benzenesulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for the synthesis of sulfonamides and other sulfonyl derivatives.

    Biology: The compound is employed in the study of enzyme inhibition, particularly serine proteases.

    Medicine: It serves as a precursor for the development of pharmaceuticals, including enzyme inhibitors and anti-inflammatory agents.

    Industry: The compound is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 4-(4-Acetamidophenyl)benzenesulfonyl fluoride involves the inhibition of serine proteases. The sulfonyl fluoride group reacts with the serine residue in the active site of the enzyme, forming a covalent bond and thereby inhibiting the enzyme’s activity. This mechanism is similar to that of other serine protease inhibitors such as phenylmethanesulfonyl fluoride .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key sulfonyl fluoride derivatives and their properties:

Compound Name Substituent(s) Key Applications/Properties References
4-(4-Acetamidophenyl)benzenesulfonyl fluoride 4-Acetamidophenyl (para) Hypothesized protease inhibition; improved stability due to acetamido group -
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) 2-Aminoethyl (para) Irreversible serine protease inhibitor; contraceptive and anti-inflammatory effects
4-(Acetamidomethyl)benzenesulfonyl fluoride Acetamidomethyl (para) Structural analog with potential enzyme inhibition
3-((4-Nitrobenzyl)carbamoyl)benzenesulfonyl fluoride 3-(4-Nitrobenzylcarbamoyl) (meta) Fragment screening; moderate yield (34%)
4-Methoxy-3-((4-methoxybenzyl)carbamoyl)benzenesulfonyl fluoride Methoxy and carbamoyl (meta/para) High yield (56%); NMR-confirmed structure
NSC 127755 Triazine and chloro groups (complex) Anticancer activity against colon tumors

Physicochemical Properties

  • Reactivity : Sulfonyl fluorides react with serine residues in proteases, but substituents modulate reactivity. Electron-withdrawing groups (e.g., nitro in compound 14 ) enhance electrophilicity, while electron-donating groups (e.g., methoxy in compound 16 ) may reduce it. The acetamido group in the target compound is moderately electron-withdrawing, balancing reactivity and stability.
  • Solubility and Stability : AEBSF hydrochloride is water-soluble due to its ionic nature , whereas the acetamidophenyl derivative may exhibit lower solubility but better lipid membrane penetration.

Key Research Findings

  • AEBSF vs. Acetamido Derivatives: AEBSF’s aminoethyl group enables rapid enzyme inhibition but may cause off-target effects. In contrast, acetamido-substituted analogs (e.g., 4-(acetamidomethyl)benzenesulfonyl fluoride ) show prolonged stability, as the acetamido group resists enzymatic cleavage.
  • Substituent Position : Meta-substituted sulfonyl fluorides (e.g., compound 16 ) exhibit distinct NMR profiles and yields compared to para-substituted analogs, indicating positional effects on synthesis efficiency and molecular interactions.
  • Therapeutic Synergy : NSC 127755 combined with palmO-ara-C shows synergistic anticancer effects , suggesting combinatorial approaches could enhance the efficacy of sulfonyl fluoride derivatives.

Biological Activity

4-(4-Acetamidophenyl)benzenesulfonyl fluoride, a sulfonyl fluoride compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological mechanisms, efficacy in various studies, and its implications in therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a sulfonyl fluoride group attached to a biaryl structure, which includes an acetamide substituent. Its molecular formula is C13H12FNO2S, and it exhibits unique reactivity due to the presence of the sulfonyl fluoride moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonyl fluoride group acts as an electrophile, allowing the compound to inhibit serine proteases and other enzymes by forming covalent bonds with nucleophilic residues in the active sites of these proteins.
  • Cell Signaling Modulation : It can affect cellular signaling pathways by interacting with specific receptors or enzymes, leading to altered gene expression and cellular responses.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound showed an IC50 value of approximately 5.59 µM against MV4-11 leukemia cells and 4.05 µM against DLD-1 colon cancer cells, indicating potent anti-cancer properties with selectivity towards cancer cells over normal intestinal epithelial cells (IC50 = 18.38 µM) .

Structure-Activity Relationship (SAR)

The structural modifications of the compound have been explored to enhance its biological activity. The introduction of fluorine atoms has been shown to increase potency against histone deacetylases (HDACs), suggesting that fluorination plays a critical role in modulating the compound's biological effects .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of sulfonyl fluorides, this compound was tested against several cancer cell lines. The results indicated that:

  • The compound effectively inhibited cell proliferation in a dose-dependent manner.
  • It induced apoptosis in treated cells, as evidenced by increased caspase activity and PARP cleavage.

Case Study 2: Enzyme Inhibition

Another study evaluated the enzyme inhibitory potential of this compound on serine proteases. The findings revealed:

  • A strong inhibition profile with a significant reduction in enzymatic activity at low micromolar concentrations.
  • Mechanistic studies suggested that the compound forms stable covalent bonds with the active site serine residue, thus blocking substrate access.

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Target Enzyme/Cell TypeNotes
This compound5.59 (MV4-11)Leukemia CellsHigh selectivity for cancer cells
Compound A (similar structure)10.2HDAC InhibitionLess potent than tested sulfonyl fluoride
Compound B (sulfonamide derivative)7.5Serine ProteaseComparable inhibition

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